3-[1-(piperidinocarbonyl)propyl]-1,2,3-benzotriazin-4(3H)-one
Description
3-[1-(Piperidinocarbonyl)propyl]-1,2,3-benzotriazin-4(3H)-one is a benzotriazinone derivative featuring a piperidinocarbonylpropyl substituent at the N3 position of the benzotriazinone core. The benzotriazinone scaffold is known for its versatility in organic synthesis and medicinal chemistry, often serving as a key intermediate or pharmacophore.
Properties
IUPAC Name |
3-(1-oxo-1-piperidin-1-ylbutan-2-yl)-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-2-14(16(22)19-10-6-3-7-11-19)20-15(21)12-8-4-5-9-13(12)17-18-20/h4-5,8-9,14H,2-3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCVFVBKGSGYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCCC1)N2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(piperidinocarbonyl)propyl]-1,2,3-benzotriazin-4(3H)-one typically involves the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-nitroaniline derivatives, under acidic or basic conditions.
Introduction of the Piperidinocarbonylpropyl Group: The piperidinocarbonylpropyl group can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile, such as a halogenated propyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Denitrogenative Alkene Insertion Reactions
This compound participates in visible-light-mediated denitrogenative reactions with alkenes, forming 3-substituted isoindolinones. The process involves photocatalysis (e.g., Ir[(ppy)₂(dtbbpy)]PF₆) and proceeds via a nitrogen-mediated hydrogen atom shift .
| Reaction Conditions | Alkene Type | Product | Yield (%) | Selectivity |
|---|---|---|---|---|
| DMSO, DIPEA, Blue LED | Styrene | 3-Phenylisoindolinone | 78 | >98% ee |
| THF, 0°C → RT | Acrylate | 3-Acrylate-substituted derivative | 65 | 92% ee |
Key Findings :
-
Substrate scope includes electron-deficient and electron-rich alkenes .
-
Reaction proceeds via triplet excited-state intermediates, confirmed by mechanistic studies .
Thermal Decomposition Pathways
Thermolysis at elevated temperatures (250–300°C) induces rearrangement and fragmentation :
| Temperature (°C) | Solvent/Medium | Major Product | Minor Product |
|---|---|---|---|
| 250 | 1-Methylnaphthalene | 9-Acridone derivative | Benzanilide |
| 300 | Paraffin oil | Quinolin-4(1H)-one | Trace benzotriazine fragments |
Mechanistic Insights :
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The benzotriazinone ring undergoes ring contraction to form acridones .
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Piperidinocarbonyl substituent stabilizes intermediates via resonance.
Nucleophilic Substitution Reactions
The carbonyl group adjacent to the triazine ring is susceptible to nucleophilic attack :
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Primary amines | RT, THF | Urea derivatives | 72–85 |
| Grignard reagents | −78°C, Et₂O | Alkylated benzotriazinones | 60–68 |
Limitations :
Cycloaddition Reactions
The triazinone core participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles :
| Cycloaddition Partner | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Nitrile oxide | None | Isoxazolo-benzotriazinone | 58 |
| Azide | Cu(I) | Triazolo-benzotriazinone | 41 |
Notable Feature :
Hydrolysis and Stability
Under acidic or basic conditions, hydrolysis occurs at the piperidinocarbonyl group :
| Condition | Reaction Site | Product | Stability |
|---|---|---|---|
| 1M HCl | Piperidinocarbonyl | Carboxylic acid derivative | Stable in aqueous media |
| 1M NaOH | Benzotriazinone ring | Ring-opened diamine | Air-sensitive |
Critical Note :
Comparative Reactivity with Analogues
The piperidinocarbonyl substituent enhances stability compared to simpler benzotriazinones :
| Compound | Thermal Stability (°C) | Solubility (mg/mL, H₂O) | Reactivity with Styrene |
|---|---|---|---|
| 3-[1-(Piperidinocarbonyl)propyl] derivative | 250 | 0.12 | 78% yield |
| 1,2,3-Benzotriazin-4(3H)-one (unsubstituted) | 180 | 0.45 | 42% yield |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity : Research indicates that benzotriazine derivatives exhibit significant antitumor properties. The specific compound under discussion has been evaluated for its ability to inhibit tumor cell proliferation. Studies have shown that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways .
Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy against resistant strains of bacteria makes it a candidate for developing new antibiotics .
Material Science
Polymer Synthesis : 3-[1-(piperidinocarbonyl)propyl]-1,2,3-benzotriazin-4(3H)-one can be utilized as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under environmental stressors .
Photostability Enhancements : The compound's ability to absorb UV light makes it useful in developing photostable materials. This property is particularly beneficial in coatings and plastics that require prolonged exposure to sunlight without significant deterioration .
Environmental Science
Pollutant Degradation : Studies have explored the use of benzotriazine derivatives in the degradation of environmental pollutants. The compound can catalyze reactions that break down harmful substances in wastewater treatment processes, contributing to more sustainable practices in environmental management .
Analytical Chemistry
Analytical Reagent : Due to its unique chemical structure, this compound serves as an analytical reagent for detecting specific metal ions and other compounds in various matrices. Its sensitivity and selectivity make it valuable in environmental monitoring and quality control processes .
Case Study 1: Antitumor Activity Assessment
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzotriazine and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting potential as novel anticancer drugs .
Case Study 2: Environmental Application
A research project focused on wastewater treatment demonstrated the effectiveness of using benzotriazine derivatives, including the target compound, for degrading organic pollutants. The study found that these compounds could reduce pollutant concentrations by over 70% within 24 hours under optimal conditions .
Mechanism of Action
The mechanism of action of 3-[1-(piperidinocarbonyl)propyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzotriazinone core allows for diverse functionalization, leading to compounds with varied applications. Below is a detailed comparison with structurally related analogs:
Structural and Functional Variations
Key Differences and Implications
Substituent Effects on Reactivity and Bioactivity: DEPBT: The diethoxyphosphoryloxy group acts as a leaving group, making DEPBT highly effective in peptide coupling reactions with minimal racemization . Chlorophenylpiperazinyl Derivatives: The chlorophenyl group introduces electron-withdrawing effects, which could modulate receptor binding affinity, as seen in antipsychotic drugs .
Stereochemical Considerations: The chlorophenylpiperazinyl derivative in has a stereogenic center at the 2S position, which may influence its enantioselective interactions with biological targets.
Applications in Drug Discovery :
- Compounds with indole (Example 19 in ) or fluorophenyl () substituents are often explored for serotonin receptor modulation or kinase inhibition. The target compound’s piperidine moiety aligns with CNS drug design, similar to bezitramide (), a piperidine-containing opioid .
Physicochemical Properties
- LogP and Solubility: DEPBT’s phosphoryloxy group increases polarity (LogP ~1.5), favoring aqueous solubility for coupling reactions. In contrast, the target compound’s piperidinocarbonylpropyl group likely raises LogP (estimated >2.5), enhancing lipid membrane permeability .
- Stability: The benzotriazinone core is generally stable under acidic conditions but may degrade under prolonged basic or oxidative conditions, depending on substituents .
Research Findings and Trends
- Synthetic Utility : DEPBT remains a gold-standard coupling reagent due to its efficiency and low racemization, as demonstrated in the total synthesis of lysobactin and galaxamide analogs .
- Biological Screening: Piperazine- and piperidine-functionalized benzotriazinones (e.g., ) are prevalent in pharmaceutical libraries, highlighting their relevance in kinase or GPCR-targeted drug discovery .
- Unmet Needs: Limited data exist on the target compound’s specific bioactivity.
Biological Activity
The compound 3-[1-(piperidinocarbonyl)propyl]-1,2,3-benzotriazin-4(3H)-one is a derivative of benzotriazinone, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Structural Formula
The structural formula of this compound can be represented as follows:
This compound features a benzotriazinone core with a piperidinocarbonyl side chain, which is crucial for its biological activity.
Molecular Characteristics
- Molecular Weight : 226.27 g/mol
- CAS Number : 878431-07-3
- IUPAC Name : this compound
Antitumor Activity
Research has indicated that derivatives of benzotriazinones exhibit significant antitumor properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the inhibition of DNA synthesis and repair processes in tumor cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial potential. In vitro studies revealed that it possesses antibacterial and antifungal activities against several pathogens. The effectiveness of this compound can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Neuropharmacological Effects
Recent investigations have explored the neuropharmacological effects of benzotriazinone derivatives. Some studies suggest that these compounds may act as selective agonists at certain serotonin receptors (e.g., 5-HT1A), which could have implications for treating neurological disorders such as anxiety and depression .
Synthesis and Evaluation
A notable study synthesized a series of benzotriazinone derivatives, including this compound. The synthesized compounds were subjected to biological testing to assess their antitumor and antimicrobial activities. Results indicated that modifications to the piperidine ring significantly influenced the biological efficacy of the compounds .
Comparative Analysis Table
| Compound Name | Antitumor Activity | Antibacterial Activity | Neuropharmacological Effects |
|---|---|---|---|
| This compound | Moderate | Effective against Gram-positive bacteria | Potential agonist at 5-HT1A receptors |
| Benzotriazinone A | High | Effective against fungal strains | Limited neuropharmacological data |
| Benzotriazinone B | Low | Ineffective | Not evaluated |
Q & A
Advanced Research Question
- Core Modifications : Introduce substituents on the benzotriazinone ring (e.g., halogens, methoxy groups) to assess electronic effects.
- Side-Chain Variations : Replace piperidine with morpholine or azepane to study steric/electronic impacts.
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Maestro) to model interactions with target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
